
Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is an organometallic compound with the chemical formula ([ (C_{10}H_{15})RuCl_{2}]_n). It is a polymeric complex where ruthenium is coordinated with two chlorine atoms and a pentamethylcyclopentadienyl ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is typically synthesized by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene in refluxing ethanol. The reaction proceeds as follows:
[ 2 C_{5}Me_{5}H + 2 RuCl_{3} \cdot 3H_{2}O \rightarrow [ (C_{5}Me_{5})RuCl_{2}]2 + 2 HCl + 6 H{2}O ]
This reaction yields the desired polymer along with hydrochloric acid and water as by-products .
Industrial Production Methods
In industrial settings, the production of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in high and ultra-high purity forms to meet the requirements of various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: The chlorine ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include cyclic dienes, diphenylphosphinoalkanes, and reducing agents like zinc or methoxide. The reactions are typically carried out under reflux conditions in solvents like ethanol or ether .
Major Products Formed
The major products formed from these reactions include diamagnetic ruthenium(II) complexes, such as ([CpRuCl(diene)]) or ([CpRuCl(dipos)]), where (Cp*) represents the pentamethylcyclopentadienyl ligand .
Aplicaciones Científicas De Investigación
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer has a wide range of scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, such as thin films and coatings.
Pharmaceuticals: It is employed in the development of new pharmaceutical compounds and drug delivery systems.
Industrial Chemistry: The compound is used in industrial processes for the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, allowing it to participate in catalytic cycles. The chlorine ligands can be substituted or removed, facilitating various chemical transformations. The compound’s catalytic activity is attributed to the ability of ruthenium to undergo redox changes and coordinate with different ligands .
Comparación Con Compuestos Similares
Similar Compounds
Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer: This compound is similar in structure and also used as a catalyst in various reactions.
Pentamethylcyclopentadienylruthenium(III) chloride polymer: Another similar compound with slight variations in its chemical structure and applications.
Uniqueness
Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer is unique due to its high catalytic activity and stability. The presence of the pentamethylcyclopentadienyl ligand enhances its reactivity and allows for a wide range of applications in catalysis and material science .
Propiedades
Fórmula molecular |
C20H30Cl4Ru2 |
|---|---|
Peso molecular |
614.4 g/mol |
InChI |
InChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
VDXZXHGAMPUNED-UHFFFAOYSA-J |
SMILES canónico |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



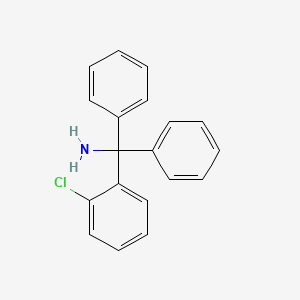
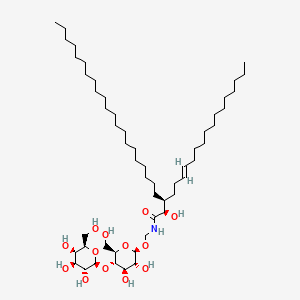
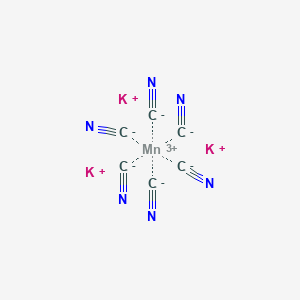
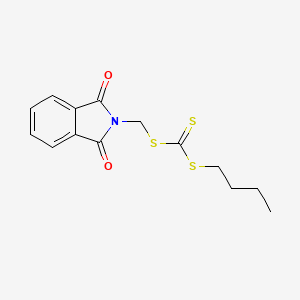
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
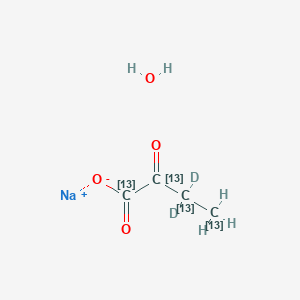
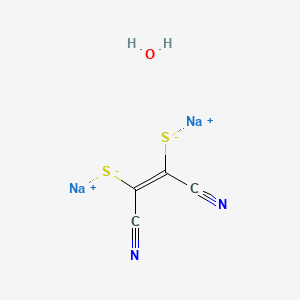
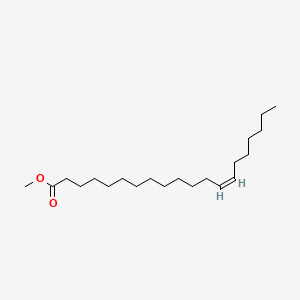
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)



![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
